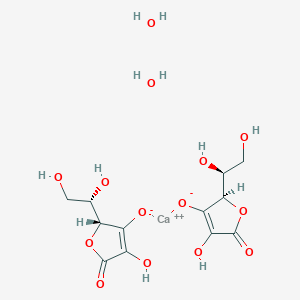

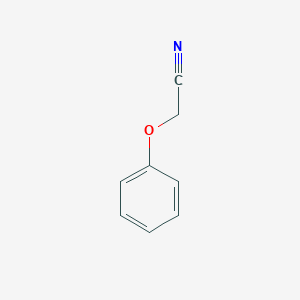

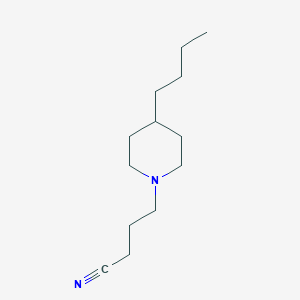

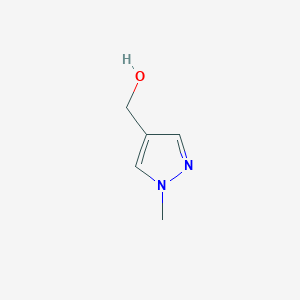

(1-methyl-1H-pyrazol-4-yl)methanol

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "(1-methyl-1H-pyrazol-4-yl)methanol," often involves multistep reactions with specific reagents to introduce or modify functional groups. A common approach includes reactions with aldehydes, ketones, and hydrazines to form the pyrazole core. Advanced techniques such as Dimroth rearrangement have been utilized to optimize these syntheses (Cao, Quan, & Dong, 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in determining the molecular structure of pyrazole derivatives. These techniques have elucidated the crystal structures, confirming configurations, and functional group orientations of related compounds (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the molecule. Their reactivity can be tailored by substituents on the pyrazole ring, influencing their application in synthetic chemistry and material science (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including "(1-methyl-1H-pyrazol-4-yl)methanol," such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies have shown variations in these properties based on the nature and position of substituents on the pyrazole core (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the applications of pyrazole derivatives in catalysis, pharmaceuticals, and agrochemicals. Their electronic structure and functional groups play a vital role in these properties (Halim & Ibrahim, 2022).

科学研究应用

Application in Medicinal Chemistry

Methods of Application: The synthesis involved a three-step procedure, including Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Results: The inhibitory potency was evaluated in a radiometric HotSpot® kinase assay, showing promise for selected kinases harboring the cysteine in the middle hinge region .

Application in Antiparasitic Drug Development

Methods of Application: In vitro assays were conducted to evaluate the antipromastigote activity, and molecular simulations were performed to assess the binding affinity within the target enzyme’s active site .

Results: The compound demonstrated a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy (−9.8 kcal/mol), indicating potent activity .

Application in Agrochemistry

Methods of Application: Synthesis strategies include multicomponent approaches and cyclocondensation reactions, aiming to optimize the herbicidal efficacy .

Results: The pyrazole scaffold has shown significant herbicidal activity, with ongoing research to improve selectivity and environmental safety .

Application in Coordination Chemistry

Methods of Application: Ligand synthesis involves strategic functionalization to enhance binding properties with metal ions .

Results: The resulting coordination compounds exhibit diverse structural motifs and potential catalytic activities .

Application in Organometallic Chemistry

Methods of Application: The compound is incorporated into metal-organic frameworks through various synthetic routes, including direct metalation .

Results: The organometallic structures derived from this compound have shown promising properties for electronic applications .

Application in Drug Discovery

Methods of Application: It is used in the design and synthesis of new drug candidates, employing techniques like green synthesis and microwave-assisted reactions .

Results: The synthesized bioactive molecules exhibit a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties .

Application in Organic Synthesis

Methods of Application: It is often involved in reactions such as cycloadditions, nucleophilic substitutions, and as a precursor for various organic transformations .

Results: The compound has enabled the synthesis of diverse organic structures, which are further evaluated for their biological activities .

Application in Analytical Chemistry

Methods of Application: It is utilized to calibrate instruments and validate analytical methods, ensuring accuracy and precision in measurements .

Results: The use of this compound as a standard has improved the reliability of analytical results in various chemical analyses .

Application in Material Science

Methods of Application: It is incorporated into polymers and composites to modify their electrical conductivity and optical characteristics .

Results: Materials developed using this compound have shown enhanced performance in electronic devices and photovoltaic cells .

Application in Environmental Chemistry

Methods of Application: It is used in catalytic systems designed to break down harmful chemicals into less toxic substances .

Results: The catalytic activity of materials derived from this compound has contributed to more efficient pollutant degradation processes .

Application in Biochemistry

Methods of Application: It is used in enzyme kinetics studies and as a ligand in protein-ligand binding assays .

Results: The insights gained from these studies have advanced the understanding of enzyme function and drug-target interactions .

Application in Nanotechnology

Methods of Application: Nanoparticles containing the pyrazole ring are synthesized and functionalized for targeted delivery and imaging contrast enhancement .

Results: These nanomaterials have shown potential in improving the efficacy and specificity of therapeutic interventions .

Application in Photocatalysis

Methods of Application: It is incorporated into photocatalytic systems, often involving transition metals, to facilitate various organic reactions under light irradiation .

Results: These photocatalysts have shown efficiency in promoting reactions like carbon-carbon bond formation, which is fundamental in organic synthesis .

Application in Molecular Electronics

Methods of Application: The pyrazole moiety is integrated into electronic circuits at the molecular level, aiming to create miniaturized electronic components .

Results: Molecular devices utilizing this compound have demonstrated potential in achieving high-density data storage and processing .

Application in Chemical Sensing

Methods of Application: The compound is employed in the construction of sensor arrays that exhibit selectivity and sensitivity towards specific analytes .

Results: Sensors developed with this compound have been successful in environmental monitoring and diagnostic applications .

Application in Antioxidant Research

Methods of Application: The antioxidant capacity is assessed using assays like DPPH, which measure the ability to scavenge free radicals .

Results: Some derivatives have shown higher radical scavenging activity than standard antioxidants like ascorbic acid .

Application in Anticancer Research

Methods of Application: In vitro assays are conducted to determine the IC50 values of these compounds against various cancer cell lines .

Results: Several derivatives have exhibited significant cytotoxic efficiency, with some showing excellent activity compared to reference drugs .

Application in Antifungal Research

Methods of Application: Molecular docking studies are performed to understand the interaction between the compound and fungal enzymes .

Results: The studies have identified compounds with beneficial electropositive interactions, indicating their potential in antifungal activity .

安全和危害

未来方向

The future directions for “(1-methyl-1H-pyrazol-4-yl)methanol” and similar pyrazole derivatives could involve further exploration of their potential pharmacological activities . Given their diverse range of biological activities, these compounds could be valuable in the development of new therapeutic agents .

属性

IUPAC Name |

(1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXREDPBMQKKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474803 | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-pyrazol-4-yl)methanol | |

CAS RN |

112029-98-8 | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。